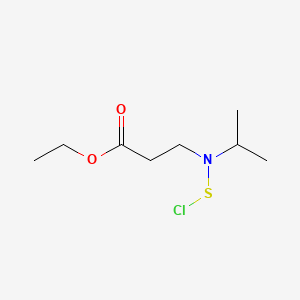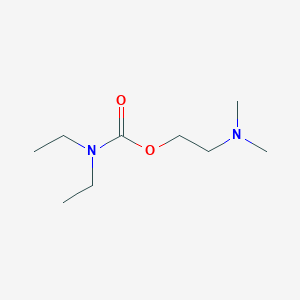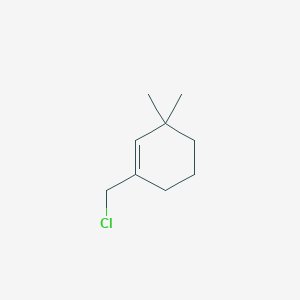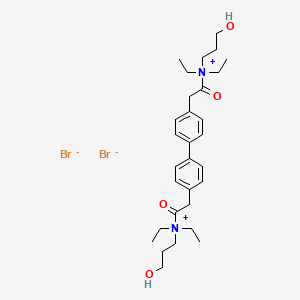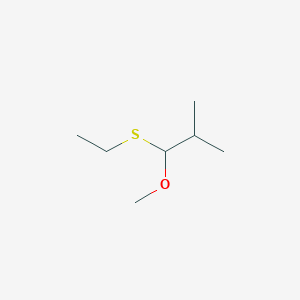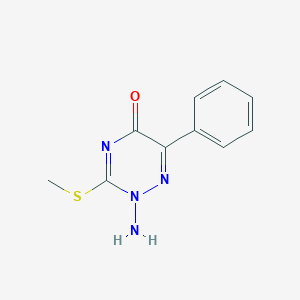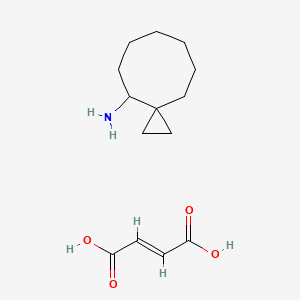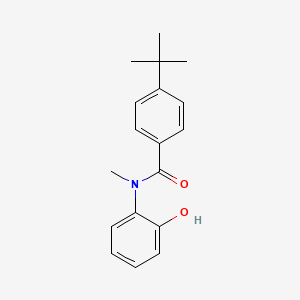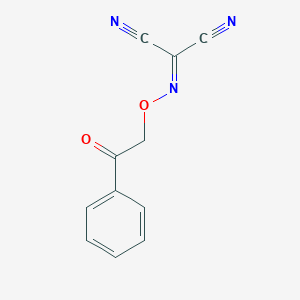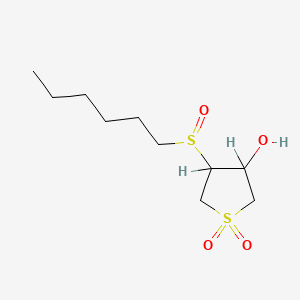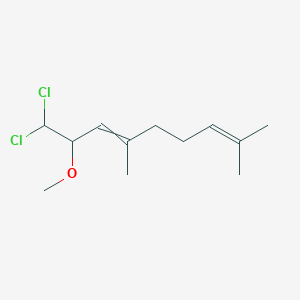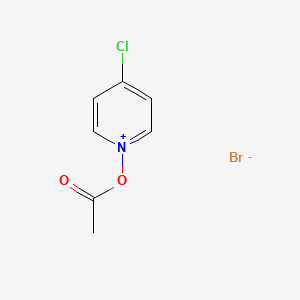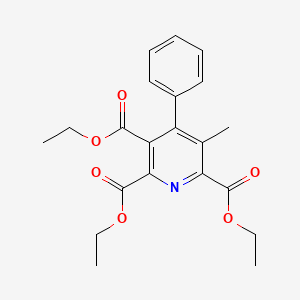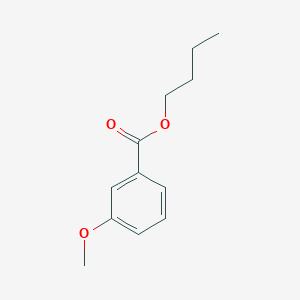
2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione is a heterocyclic compound that features both isoquinoline and indene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the cyclization of isoquinoline derivatives with indene precursors under specific conditions. For instance, the reaction might involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism by which 2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline and indene derivatives, such as:
- Isoquinolin-3-yl derivatives
- Indene-1,3-dione derivatives
Uniqueness
What sets 2-(Isoquinolin-3-yl)-1h-indene-1,3(2h)-dione apart is its combined structural features of both isoquinoline and indene. This unique structure provides it with distinct chemical and biological properties that are not found in its individual components .
特性
CAS番号 |
75998-19-5 |
|---|---|
分子式 |
C18H11NO2 |
分子量 |
273.3 g/mol |
IUPAC名 |
2-isoquinolin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-13-7-3-4-8-14(13)18(21)16(17)15-9-11-5-1-2-6-12(11)10-19-15/h1-10,16H |
InChIキー |
IGDPRWIDXDCILB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC(=CC2=C1)C3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


